N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine
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Overview
Description
N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine is a complex organic compound with a unique structure that combines elements of purine and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine involves multiple steps, starting with the preparation of the purine derivative. The key steps include:
Formation of the Purine Derivative: The purine derivative is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.
Acetylation: The purine derivative undergoes acetylation to introduce the acetyl group.
Thioester Formation: The acetylated purine derivative is then reacted with a thiol compound to form the thioester linkage.
Coupling with Glycine: Finally, the thioester is coupled with glycine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
- Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-1-phenylethylidene]acetohydrazide
Uniqueness
N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of purine and glycine moieties allows for diverse interactions and applications that are not observed in similar compounds.
Properties
CAS No. |
94088-02-5 |
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Molecular Formula |
C14H17N5O6S |
Molecular Weight |
383.38 g/mol |
IUPAC Name |
2-[2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]sulfanylpropanoylamino]acetic acid |
InChI |
InChI=1S/C14H17N5O6S/c1-7(12(23)15-4-8(20)21)26-9(22)5-19-6-16-11-10(19)13(24)18(3)14(25)17(11)2/h6-7H,4-5H2,1-3H3,(H,15,23)(H,20,21) |
InChI Key |
ALIAQOABEFSRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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